molecular formula C14H23N3 B11823604 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine

Cat. No.: B11823604
M. Wt: 233.35 g/mol
InChI Key: BHTZXZABXIYFRS-UHFFFAOYSA-N
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Description

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with an appropriate isobutyl-substituted piperidine derivative under specific reaction conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Isobutylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine moieties, along with the isobutyl group, contributes to its versatility in various applications .

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

5-[1-(2-methylpropyl)piperidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-11(2)10-17-8-4-3-5-13(17)12-6-7-14(15)16-9-12/h6-7,9,11,13H,3-5,8,10H2,1-2H3,(H2,15,16)

InChI Key

BHTZXZABXIYFRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C2=CN=C(C=C2)N

Origin of Product

United States

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